Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the ester group might undergo hydrolysis, transesterification, or reduction reactions. The dibenzylamino group could participate in various substitution reactions or could be modified through reductive amination or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its solubility in various solvents, melting point, boiling point, acidity or basicity (pKa), and reactivity towards other chemicals .Scientific Research Applications
Synthesis and Chemical Characterization
Research in the field of organic synthesis and chemical characterization has led to the development of various methodologies and analysis of compounds similar to Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate. For instance, the synthesis of related compounds has been explored for their potential in creating complex molecular structures, offering insights into chemical reactions and compound stability. Studies such as the synthesis of Methyl 5-acetylamino-6,7-dihydro-9,10,11-trimethoxy-5H-dibenzo[a,c] cycloheptene-3-carboxylate provide an understanding of the structural and chemical properties of complex organic molecules (Mackay, Lacey, & Burden, 1989).
Application in Organic Process Research & Development
The development of new chemical entities for pharmaceutical applications often requires extensive research into synthetic processes. The compound Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for the treatment of hyperproliferative and inflammatory disorders, exemplifies the application of organic synthesis in pharmaceutical research, showcasing the process research into key synthetic transformations (Kucerovy, Li, Prasad, & Repič, 1997).
Bioactive Compound Development
The synthesis and evaluation of bioactive compounds are critical in drug discovery and development. Research on compounds such as the 5-acetyl-2-aryl-6-hydroxybenzo[b]furans against multiple targets linked to Type 2 Diabetes demonstrates the potential of derivatives of Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate in the development of treatments for chronic conditions. Such studies offer insights into the pharmacological activities and potential therapeutic applications of synthesized compounds (Mphahlele, Choong, Maluleka, & Gildenhuys, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-[2-(dibenzylamino)acetyl]-2-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-29-24(28)21-14-20(12-13-22(21)26)23(27)17-25(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14,26H,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTFXICXGSXPRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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